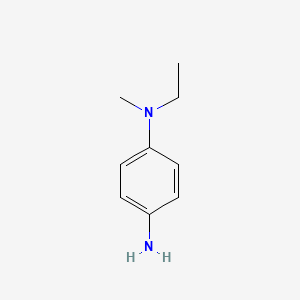

N-ethyl-N-methyl-benzene-1,4-diamine

CAS No.: 2442-81-1

Cat. No.: VC2212237

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2442-81-1 |

|---|---|

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 4-N-ethyl-4-N-methylbenzene-1,4-diamine |

| Standard InChI | InChI=1S/C9H14N2/c1-3-11(2)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3 |

| Standard InChI Key | FBQOVLVRZVJLDE-UHFFFAOYSA-N |

| SMILES | CCN(C)C1=CC=C(C=C1)N |

| Canonical SMILES | CCN(C)C1=CC=C(C=C1)N |

Introduction

Chemical Structure and Properties

N-ethyl-N-methyl-benzene-1,4-diamine (CAS: 2442-81-1) is a derivative of benzene-1,4-diamine with a molecular formula of C9H14N2. The compound features a benzene ring with two amine groups in para position (1,4-positions), where one nitrogen atom is substituted with an ethyl group and the other with a methyl group. This arrangement gives the molecule specific chemical and physical properties that distinguish it from other diamine derivatives.

The compound's structure can be visualized as a benzene ring with two nitrogen-containing substituents in the para position. The presence of the ethyl and methyl groups on the nitrogen atoms influences the compound's reactivity, solubility, and interactions with biological systems. These structural characteristics contribute to its unique chemical behavior and applications.

Physical Properties

The physical properties of N-ethyl-N-methyl-benzene-1,4-diamine include:

| Property | Value |

|---|---|

| Molecular Weight | 164.22 g/mol |

| Appearance | Typically crystalline solid |

| CAS Number | 2442-81-1 |

| Molecular Formula | C9H14N2 |

The compound exists as a solid at room temperature and exhibits solubility characteristics typical of aromatic amines, being more soluble in organic solvents than in water. The presence of the alkyl groups (ethyl and methyl) on the nitrogen atoms influences its melting point, boiling point, and solubility profile compared to unsubstituted benzene-1,4-diamine.

Synthesis Methods

The synthesis of N-ethyl-N-methyl-benzene-1,4-diamine can be accomplished through several routes. One common approach involves selective alkylation of benzene-1,4-diamine (p-phenylenediamine). This typically requires controlled reaction conditions to achieve the desired substitution pattern with ethyl and methyl groups.

A synthetic approach similar to that used for related compounds involves:

-

Starting with benzene-1,4-diamine

-

Performing selective alkylation with appropriate alkylating agents (ethyl and methyl halides)

-

Employing suitable reaction conditions including appropriate bases and solvents

-

Purification of the final product

For instance, a comparable compound, N1,N1-diethyl-2-methylbenzene-1,4-diamine, can be synthesized through hydrogenation of diethyl-(2-methyl-4-nitro-phenyl)-amine using palladium on activated carbon as a catalyst in methanol at room temperature . Similar principles could apply to the synthesis of N-ethyl-N-methyl-benzene-1,4-diamine, with modifications to achieve the specific substitution pattern.

Chemical Reactivity

N-ethyl-N-methyl-benzene-1,4-diamine demonstrates reactivity patterns characteristic of aromatic amines. The compound can undergo various chemical transformations:

Oxidation Reactions

The compound can be oxidized to form corresponding quinone derivatives. These oxidation reactions are particularly relevant in the context of its applications in dye chemistry, where oxidative processes are often employed to generate colored compounds.

Nucleophilic Substitution

The nitrogen atoms in N-ethyl-N-methyl-benzene-1,4-diamine can act as nucleophiles in various reactions, allowing for further functionalization of the molecule. This reactivity is valuable in synthetic applications where the compound serves as an intermediate.

Electrophilic Aromatic Substitution

The benzene ring in N-ethyl-N-methyl-benzene-1,4-diamine can undergo electrophilic aromatic substitution reactions. The presence of the amino groups typically activates the ring toward these reactions, particularly at the ortho and para positions relative to the amino groups.

Applications

N-ethyl-N-methyl-benzene-1,4-diamine finds applications across multiple domains, leveraging its chemical properties and reactivity.

Industrial Applications

The compound serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its ability to undergo various chemical transformations makes it valuable in industrial organic synthesis.

In dye chemistry, diamine derivatives like N-ethyl-N-methyl-benzene-1,4-diamine often serve as precursors to azo dyes and other colored compounds. The specific substitution pattern of this compound can influence the properties of the resulting dyes, including color intensity, fastness, and solubility.

Research Applications

In research settings, N-ethyl-N-methyl-benzene-1,4-diamine and related compounds are studied for various potential applications:

-

As building blocks in organic synthesis

-

As components in specialized materials

-

As subjects in structure-activity relationship studies

Research into the applications of this compound continues to expand as new potential uses are identified and investigated.

Biological Activity

Derivatives of benzene-1,4-diamine, including N-ethyl-N-methyl-benzene-1,4-diamine, have been studied for their biological activities. Research indicates that these compounds can exhibit antimicrobial properties, with potential applications in pharmaceutical and agricultural domains.

Antimicrobial Properties

Studies have shown that certain benzene-1,4-diamine derivatives demonstrate significant antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some related derivatives have been reported to be as low as 16–128 μg/mL against various microbial strains.

Structure-Activity Relationships

The biological activities of N-ethyl-N-methyl-benzene-1,4-diamine and related compounds are influenced by their chemical structure. The presence of specific substituents, such as the ethyl and methyl groups in this compound, can modulate biological activity.

| Structural Feature | Potential Impact on Activity |

|---|---|

| Alkyl groups on nitrogen | May influence lipophilicity and cell penetration |

| Para-diamine arrangement | May affect interaction with biological targets |

| Aromatic ring | Provides structural rigidity and potential for π-interactions |

Understanding these structure-activity relationships can guide the development of new compounds with enhanced biological activities.

Comparison with Similar Compounds

N-ethyl-N-methyl-benzene-1,4-diamine belongs to a family of benzene-1,4-diamine derivatives. Comparing it with related compounds provides insights into how structural variations influence properties and applications.

Related Benzene Diamine Derivatives

Several related compounds share structural similarities with N-ethyl-N-methyl-benzene-1,4-diamine:

These structural differences lead to variations in physical properties, reactivity, and applications. For instance, the position of the amino groups (ortho vs. para) significantly affects chemical behavior and potential applications.

Current Research and Future Perspectives

Research into N-ethyl-N-methyl-benzene-1,4-diamine and related compounds continues to evolve, with several promising directions:

Advanced Applications

Ongoing research explores novel applications beyond traditional uses as intermediates in dye synthesis. These include:

-

Development of new functional materials

-

Investigation of novel biological activities

-

Application in specialized chemical processes

Sustainable Synthesis

As chemical research increasingly emphasizes sustainability, efforts to develop greener synthetic routes for compounds like N-ethyl-N-methyl-benzene-1,4-diamine are gaining importance. This includes research into:

-

Catalytic methods requiring milder conditions

-

Solvent-free or water-based reaction systems

-

Renewable starting materials

These advancements may enhance the accessibility and environmental profile of N-ethyl-N-methyl-benzene-1,4-diamine production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume